REACTION_SMILES
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[Br:8][c:9]1[nH:10][c:11]([Br:17])[c:12]([N+:14](=[O:15])[O-:16])[n:13]1.[CH3:3][N:4]([CH3:5])[CH:6]=[O:7].[Cl:18][CH2:19][O:20][CH3:21].[H-:1].[Na+:2].[OH2:22]>>[Br:8][c:9]1[n:10]([CH2:19][O:20][CH3:21])[c:11]([Br:17])[c:12]([N+:14](=[O:15])[O-:16])[n:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1nc(Br)[nH]c1Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COCn1c(Br)nc([N+](=O)[O-])c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |